molecular formula C26H32O13 B12425823 methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate

methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate

Cat. No.: B12425823
M. Wt: 552.5 g/mol
InChI Key: ZGUUHRZMAAUFHL-DRXAPNEZSA-N
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Description

Methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a cyclopenta[c]pyran ring, and a glucopyranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate involves multiple steps, including the formation of the cyclopenta[c]pyran ring and the attachment of the glucopyranosyl moiety. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the compound, leading to the formation of different products .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. In medicine, it is investigated for its potential therapeutic effects in treating various diseases .

Mechanism of Action

The mechanism of action of methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C26H32O13

Molecular Weight

552.5 g/mol

IUPAC Name

methyl (7S)-7-hydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H32O13/c1-26(34)9-15(37-17(29)8-5-12-3-6-13(28)7-4-12)18-14(23(33)35-2)11-36-24(19(18)26)39-25-22(32)21(31)20(30)16(10-27)38-25/h3-8,11,15-16,18-22,24-25,27-28,30-32,34H,9-10H2,1-2H3/t15?,16?,18?,19?,20?,21?,22?,24?,25?,26-/m0/s1

InChI Key

ZGUUHRZMAAUFHL-DRXAPNEZSA-N

Isomeric SMILES

C[C@@]1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O

Origin of Product

United States

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